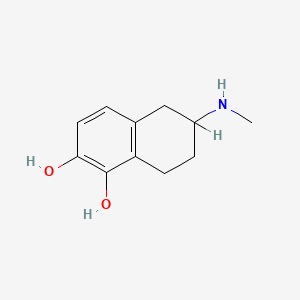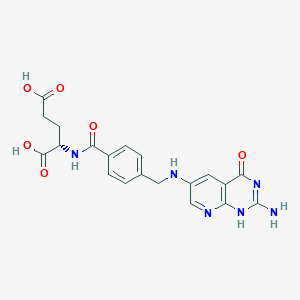
N-(9H-Fluoren-9-ylacetyl)-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A 192 is a biochemical.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
- N-(9H-Fluoren-9-ylacetyl)-L-phenylalanine has been used in the synthesis of new chemical compounds. For instance, Tolstyakov et al. (2016) synthesized new tetrazolyl derivatives of L- and D-phenylalanine, where azidation of N-propyl esters of Fmoc-L-phenylalanine was a key step in the synthesis process (Tolstyakov et al., 2016).
As a Protecting Group in Peptide Synthesis
- The compound has been utilized as a protecting group in peptide synthesis. Ishibashi et al. (2010) developed a sulfonamide-based protecting group, similar to Fmoc, which was used in the successful formation of a phosphonamide (Ishibashi et al., 2010).
Biomedical Research and Industry Applications
- Fmoc-L-phenylalanine has significant applications in biomedical research and industry. Bojarska et al. (2020) highlighted its use in designing novel effective hydrogelators, biomaterials, or therapeutics (Bojarska et al., 2020).
Pharmaceutical Applications
- It also finds applications in pharmaceuticals. Fluorinated phenylalanines, including this compound, have been used as enzyme inhibitors and in therapeutic agents (Awad & Ayoup, 2020).
Electrosynthesis and Light Emitting Properties
- Lai et al. (2012) explored the electrosynthesis of chirality conducting Poly[N-(9-fluorenylmethoxycarbonyl)-L-phenylalanine], which exhibited good fluorescence properties and chirality, indicating potential applications in materials science (Lai et al., 2012).
Food and Medicinal Applications
- L-Phenylalanine, for which this compound is a derivative, is used in food and medicinal applications. Ding et al. (2016) developed an in vitro system to investigate phenylalanine biosynthesis, showcasing its importance in these sectors (Ding et al., 2016).
Propiedades
Número CAS |
40356-21-6 |
|---|---|
Fórmula molecular |
C24H21NO3 |
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
(2S)-2-[[2-(9H-fluoren-9-yl)acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C24H21NO3/c26-23(25-22(24(27)28)14-16-8-2-1-3-9-16)15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,26)(H,27,28)/t22-/m0/s1 |
Clave InChI |
FSHHRPYYOVIVLW-QFIPXVFZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2C3=CC=CC=C3C4=CC=CC=C24 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
A 192 A-192 N-9-fluorenylacetyl-L-phenylalanine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















